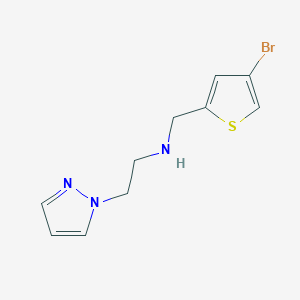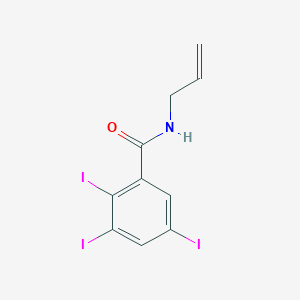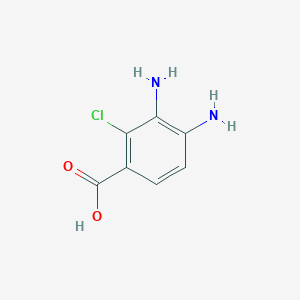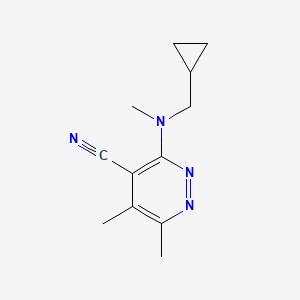
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of a hydroxyphenyl ketone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one typically involves the chlorination of 1-(5-chloro-2-hydroxyphenyl)propan-1-one. One common method is the Friedel-Crafts acylation reaction, where 3-chloropropionyl chloride reacts with 5-chloro-2-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-chloro-1-(5-chloro-2-oxophenyl)propan-1-one or 3-chloro-1-(5-chloro-2-carboxyphenyl)propan-1-one.
Reduction: Formation of 3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-ol.
Substitution: Formation of 3-amino-1-(5-chloro-2-hydroxyphenyl)propan-1-one or 3-mercapto-1-(5-chloro-2-hydroxyphenyl)propan-1-one.
科学研究应用
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active site residues, while the chloro groups may enhance binding affinity through hydrophobic interactions . The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one: Similar structure but with two hydroxy groups, potentially leading to different reactivity and biological activity.
3-Chloro-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Contains a methoxy group, which can influence its chemical properties and interactions.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds have a pyrrolidine ring, which can significantly alter their chemical behavior and applications.
Uniqueness
3-Chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which can influence its reactivity and interactions in various chemical and biological contexts
属性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
3-chloro-1-(5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c10-4-3-9(13)7-5-6(11)1-2-8(7)12/h1-2,5,12H,3-4H2 |
InChI 键 |
JPZZAJLJPRMUPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
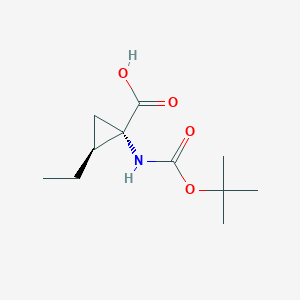

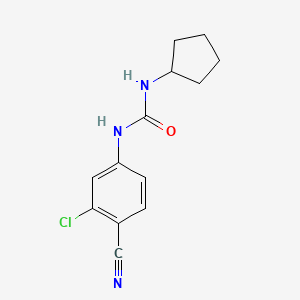
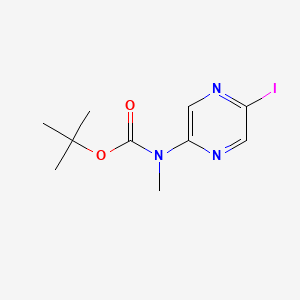
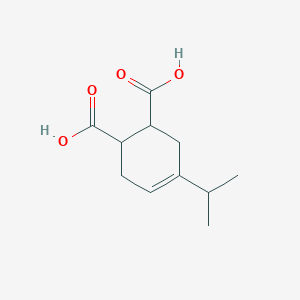
![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
